Methyl 2,6-dichloro-4-(difluoromethyl)benzoate
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Overview
Description
Methyl 2,6-dichloro-4-(difluoromethyl)benzoate is a chemical compound with the molecular formula C9H6Cl2F2O2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a benzoate ester. It is commonly used as a building block in organic synthesis due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dichloro-4-(difluoromethyl)benzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-dichlorobenzoic acid with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-(difluoromethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield amine or thiol derivatives, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 2,6-dichloro-4-(difluoromethyl)benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloro-4-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and properties.
Methyl 2,4-dichloro-5-fluorobenzoate: This compound has a fluorine atom instead of a difluoromethyl group, leading to different chemical behavior and applications.
Uniqueness
Methyl 2,6-dichloro-4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in various synthetic applications .
Properties
CAS No. |
1807998-44-2 |
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Molecular Formula |
C9H6Cl2F2O2 |
Molecular Weight |
255.04 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H6Cl2F2O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3 |
InChI Key |
QBNWDXNBUJEYOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(F)F)Cl |
Origin of Product |
United States |
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